molecular formula C14H13F3N2O2S B2615542 Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 1797861-50-7

Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B2615542
M. Wt: 330.33
InChI Key: IEGORHWJXHYPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate, also known as TFA, is a chemical compound that has been widely used in scientific research. TFA is a thiazole derivative that has shown promising results in various biological and chemical applications.

Scientific Research Applications

Enzyme Inhibition Studies

A study conducted by Babar et al. (2017) explored the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, including compounds similar to Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate. These compounds were tested for their α-glucosidase and β-glucosidase inhibition activities. The study found that most compounds exhibited high percentage inhibition towards these enzymes, indicating potential applications in treating diseases like diabetes where enzyme inhibition is a therapeutic strategy (Babar et al., 2017).

Structural Analysis

DyaveGowda et al. (2002) determined the crystal structure of a compound closely related to Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate, providing insights into its molecular conformation. This information is crucial for understanding the interaction mechanisms of such compounds with biological targets, aiding in the design of more effective drugs (DyaveGowda et al., 2002).

Antimicrobial Activities

Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, including structures similar to Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate, for antimicrobial activities. The study reported that some of the synthesized compounds showed promising in vitro antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).

Pharmacological Applications

Attimarad et al. (2017) synthesized a series of compounds including ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and evaluated their anti-inflammatory, analgesic, and antioxidant activities. Compounds with halogen substitution exhibited significant anti-inflammatory and analgesic activities, indicating the potential for developing new therapeutic agents based on the Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate scaffold (Attimarad et al., 2017).

properties

IUPAC Name

ethyl 2-[2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-2-21-12(20)7-9-8-22-13(18-9)19-11-6-4-3-5-10(11)14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGORHWJXHYPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate

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